N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

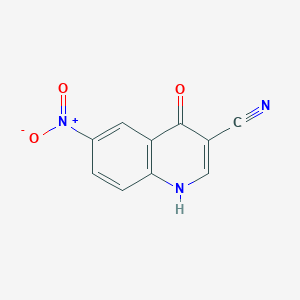

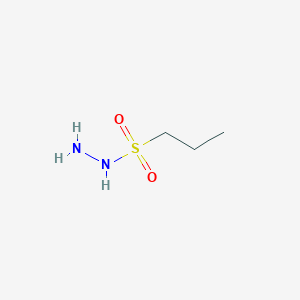

The molecular structure of “N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide” consists of 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis

The average mass of “N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide” is 313.414 Da and the monoisotopic mass is 313.113647 Da .Scientific Research Applications

Sulfoximine Chemistry and Insecticide Development

Sulfoximines, such as sulfoxaflor, represent a novel class of insecticides effective against sap-feeding insects resistant to other pesticides. These compounds, including N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide, act on insect nicotinic acetylcholine receptors (nAChRs) in a unique manner compared to existing nAChR agonists like neonicotinoids. The distinct structure-activity relationships (SAR) of sulfoximines underpin their efficacy against resistant pests, highlighting their importance in addressing pesticide resistance challenges (Sparks et al., 2013).

Anticancer and Antimicrobial Applications

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. Some chlorinated compounds among these derivatives exhibited significant antitumor properties, underscoring the potential of sulfonamide-based compounds in cancer therapy. Additionally, the interaction of these compounds with key biological targets like the KSHV thymidylate synthase complex was investigated, providing insights into their mechanism of action (Fahim & Shalaby, 2019).

Synthesis and Biological Evaluation of Heterocycles

The synthesis and antimicrobial activity of N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones have been explored. These compounds exhibit valuable biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of sulfonamide groups into these heterocycles enhances their pharmacological profile, illustrating the versatility of sulfonamide chemistry in developing new therapeutic agents (Akbari et al., 2022).

Quantum Chemical Studies on Anti-Prostatic Carcinoma Drugs

Quantum chemical analyses of bicalutamide, a drug structurally related to N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide, have been conducted to understand its interaction with androgen receptors. These studies provide a computational perspective on the drug's efficacy and potential binding sites, offering a pathway to design more effective anti-prostatic carcinoma medications (Otuokere & Amaku, 2015).

properties

IUPAC Name |

N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)11-10-18(21)19-16-5-3-4-15(12-16)14(2)20/h3-9,12H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWAOCMYGAQEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)

![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)

![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)

![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2512562.png)

![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)